molecular formula C9H16ClNO2 B1376406 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride CAS No. 119102-92-0

1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride

Cat. No. B1376406
CAS RN: 119102-92-0
M. Wt: 205.68 g/mol
InChI Key: FFOWUYYSYPJBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 . It is a derivative of azabicyclo[3.3.1]nonane, a class of compounds that are common in many biologically significant indole-based natural products .


Synthesis Analysis

The synthesis of azabicyclo[3.3.1]nonane derivatives has been a topic of interest in the scientific community. A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C9H15NO2.ClH/c11-8(12)9-3-1-2-7(4-9)5-10-6-9;/h7,10H,1-6H2,(H,11,12);1H . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The chemical reactions involving azabicyclo[3.3.1]nonane derivatives are diverse. For instance, a radical-based strategy was developed to construct an indole-fused azabicyclo[3.3.1]nonane structural framework . Although the initial attempt using a Cp2TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI2-mediated radical cyclization protocol was effective .

Scientific Research Applications

1-Azabicyclo HCl is used in a variety of scientific research applications, including biochemical and physiological studies, as well as in the synthesis of other compounds. It is used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of other organic compounds. Additionally, 1-Azabicyclo HCl is used in the synthesis of drugs and other pharmaceuticals.

Mechanism of Action

1-Azabicyclo HCl acts as a proton donor, donating a proton to the target molecule, thereby increasing its acidity. This allows the target molecule to form a bond with the 1-Azabicyclo HCl molecule. Additionally, the 1-Azabicyclo HCl molecule can act as a catalyst for certain reactions, speeding up the reaction rate.
Biochemical and Physiological Effects
1-Azabicyclo HCl has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, it has been shown to have a protective effect on the liver, and to possess antioxidant properties.

Advantages and Limitations for Lab Experiments

1-Azabicyclo HCl has a number of advantages when used in laboratory experiments. It is a relatively stable compound and is easy to synthesize. Additionally, it is relatively non-toxic and can be used in a variety of reactions. However, it can be difficult to control the reaction rate when using 1-Azabicyclo HCl, and it can also be difficult to obtain pure samples of the compound.

Future Directions

There are a number of potential future directions for research involving 1-Azabicyclo HCl. These include further studies into its biochemical and physiological effects, as well as research into its potential applications in drug synthesis and drug delivery. Additionally, there is potential for further research into its catalytic properties and its potential for use in organic synthesis. Finally, further research into the synthesis of 1-Azabicyclo HCl may yield more efficient and cost-effective methods of synthesis.

properties

IUPAC Name

1-azabicyclo[3.3.1]nonane-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)9-3-1-5-10(7-9)6-2-4-9;/h1-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOWUYYSYPJBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(C1)C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 1-benzyl-1-azoniabicyclo[3.3.1]-non-5-ylcarboxylate bromide (D2, 7.90 g, 0.021 mole) in ethanol (150 ml) was hydrogenated over 10% Pd/C (700mg) at atmospheric pressure and 40° C. until the uptake of hydrogen ceased. The reaction mixture was filtered through a pad of kieselguhr and the filtrate concentrated in vacuo to leave a yellow solid, which was treated with 8M hydrochloric acid (130 ml) and heated under reflux until TLC indicated that hydrolysis was complete. The solution was concentrated to dryness in vacuo to give the title compound (D14) as a yellow solid (4.8 g), which was used in the next stage without purification.
Name
ethyl 1-benzyl-1-azoniabicyclo[3.3.1]-non-5-ylcarboxylate bromide
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
700 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride
Reactant of Route 2
1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride
Reactant of Route 4
1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride
Reactant of Route 5
1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride
Reactant of Route 6
1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.